Toripristone is synthesized from mifepristone through various chemical modifications. The compound was developed as part of ongoing research into selective progesterone receptor modulators, which aim to provide therapeutic benefits with reduced side effects compared to traditional hormone therapies.
Toripristone is classified as a synthetic antiprogestin. It belongs to the broader category of steroidal compounds and is specifically categorized under selective progesterone receptor modulators. This classification highlights its mechanism of action, which involves selective binding to progesterone receptors, thereby influencing reproductive processes and cellular growth.
The synthesis of Toripristone typically involves the N-demethylation of mifepristone. This process can be achieved using various reagents and conditions that facilitate the removal of a methyl group from the nitrogen atom in the mifepristone structure.
A notable method for synthesizing Toripristone involves dissolving mifepristone in a solvent mixture and treating it with freshly calcined calcium oxide and iodine. The reaction is conducted at low temperatures (around 0°C) to enhance yield and purity. Following the reaction, purification steps such as liquid-liquid extraction and silica gel chromatography are employed to isolate Toripristone in a high-purity form .
Toripristone's molecular structure is characterized by its steroid backbone, which includes several functional groups that contribute to its biological activity. The compound's structural formula can be represented as follows:
This indicates that Toripristone consists of 21 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms.
The melting point of Toripristone has been reported to be in the range of 85–87°C, indicating its solid state at room temperature . Spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance are commonly used to characterize its structure.
Toripristone undergoes various chemical reactions typical of steroid compounds. These include oxidation-reduction reactions, where functional groups can be modified to alter biological activity or improve pharmacokinetic properties.
The N-demethylation reaction is particularly significant in the synthesis of Toripristone from mifepristone. This reaction not only modifies the compound but also enhances its potency as an antiprogestin. The efficiency of this reaction can be influenced by factors such as temperature, solvent choice, and reagent concentration .
Toripristone exerts its effects primarily through selective antagonism of progesterone receptors in target tissues such as the uterus and breast tissue. By binding to these receptors, it inhibits the actions of progesterone, which can lead to decreased cellular proliferation and altered tissue responses.
Research indicates that Toripristone may have applications in treating hormone-dependent cancers due to its ability to modulate progesterone signaling pathways . Its mechanism involves both competitive inhibition at the receptor level and potential downstream effects on gene expression related to cell growth.
These properties are essential for understanding how Toripristone behaves under various conditions and its suitability for pharmaceutical applications.
Toripristone is primarily investigated for its potential in reproductive health applications, including:
Toripristone (developmental code RU-40555) is a synthetic steroidal compound classified as a dual receptor antagonist with primary activity against the glucocorticoid receptor (GR) and secondary antiprogestogenic properties. Its molecular structure (C31H39NO2) features a modified estra-4,9-diene backbone with critical functional groups:
Table 1: Structural Comparison to Reference Compounds
Feature | Toripristone | Mifepristone (RU-486) |
---|---|---|
Molecular Formula | C31H39NO2 | C29H35NO2 |
11β-substituent | N-methyl-N-isopropylamino phenyl | Dimethylamino phenyl |
17α-substituent | 1-propynyl | 1-propynyl |
Protein Binding | Not bound to orosomucoid | Binds orosomucoid |
Toripristone exhibits nanomolar affinity for glucocorticoid receptors (Ki = 2.4 nM) with significantly reduced progesterone receptor (PR) binding compared to mifepristone [2] [9]. This binding profile positions it as a highly selective GR antagonist suitable for investigating cortisol-dependent pathologies without significant progesterone interference. Its lack of binding to α1-acid glycoprotein (orosomucoid) differentiates its pharmacokinetics from mifepristone, potentially altering tissue distribution [2].
Developed in the late 1980s by Roussel Uclaf researchers, Toripristone emerged during intensive exploration of steroidal analogs targeting hormone receptors. Its code RU-40555 follows Roussel Uclaf's sequential numbering system, preceding the abortion drug mifepristone (RU-486) in development [1] [6]. The International Nonproprietary Name (INN) "Toripristone" was formally assigned in 1990 [2], though the compound never progressed to market.
Key historical milestones include:
Table 2: Key Chemical Identifiers
Identifier | Designation |
---|---|
CAS Registry Number | 91935-26-1 |
IUPAC Name | (8S,11R,13S,14S,17S)-17-Hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Synonymous Codes | RU-40555; RU40555 |
Toripristone remains significant in research applications as a radiotracer for GR mapping and a tool for probing HPA axis function in neuroendocrine studies [2] [9]. Its structural innovations informed later-generation selective glucocorticoid receptor modulators (SEGRMs) despite its commercial abandonment.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: